molecular formula C17H15F4NO3 B2677136 2-(2-fluorophenoxy)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)acetamide CAS No. 1351642-28-8

2-(2-fluorophenoxy)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)acetamide

Cat. No.: B2677136
CAS No.: 1351642-28-8
M. Wt: 357.305
InChI Key: WTSBIIZTUNEUNA-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)acetamide is a synthetic organic compound of significant interest in medicinal chemistry research. Its molecular structure incorporates several pharmacologically relevant features, including a fluorophenoxy ether linkage and a trifluoromethylphenyl group, motifs commonly found in compounds investigated for various biological activities. Structurally related acetamide and fluorophenoxy-containing compounds have been explored as Selective Androgen Receptor Modulators (SARMs) for treating androgen-dependent conditions and as potent, selective inhibitors of kinases like FLT3 for oncology research . Other analogs show activity in neurological research, such as anticonvulsant and antidepressant models . The presence of the 2-hydroxy substituent in the structure suggests potential for hydrogen bonding, which can influence target binding affinity and pharmacokinetic properties. This product is intended for research and development purposes, such as in vitro assay screening, hit-to-lead optimization studies, and investigating structure-activity relationships (SAR). Researchers are encouraged to utilize this compound as a key intermediate or novel chemical probe for developing new therapeutic agents. This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F4NO3/c18-13-3-1-2-4-15(13)25-10-16(24)22-9-14(23)11-5-7-12(8-6-11)17(19,20)21/h1-8,14,23H,9-10H2,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTSBIIZTUNEUNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F4NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-fluorophenoxy)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)acetamide , also known as S-3-(4-fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide, is a small organic molecule with potential pharmacological applications. Its structure includes a fluorophenoxy group and a trifluoromethyl-substituted phenyl moiety, which contribute to its biological activity.

  • Molecular Formula : C17_{17}H14_{14}F4_{4}N2_{2}O5_{5}
  • Molecular Weight : 402.297 g/mol
  • IUPAC Name : (2S)-3-(4-fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide
  • CAS Number : Not available

Biological Activity

The biological activity of this compound has been explored primarily in relation to its potential as a ligand for various receptors, including Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are crucial in regulating glucose metabolism and lipid homeostasis, making them important targets for treating metabolic disorders.

PPAR Agonist Activity

Research indicates that compounds similar to 2-(2-fluorophenoxy)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)acetamide exhibit agonistic activity towards PPARs. For instance, studies have shown that certain derivatives can enhance glucose uptake and exhibit anti-hyperglycemic effects in animal models. The structure-activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups like trifluoromethyl significantly influences the potency of these compounds as PPAR agonists .

Case Studies and Research Findings

  • Study on PPAR Ligands :
    • A study published in MDPI highlighted the effectiveness of various PPAR ligands, demonstrating that modifications to the phenoxy and acetamide groups can lead to enhanced biological activity. The findings indicated that certain compounds could activate PPARγ with EC50_{50} values in the low micromolar range, suggesting potential therapeutic applications in diabetes and obesity management .
  • In Vivo Pharmacological Studies :
    • In vivo studies have shown that compounds with similar structures can reduce blood glucose levels effectively in diabetic models, comparable to established drugs like rosiglitazone. The mechanism involves modulation of gene expression related to glucose metabolism and adipogenesis .
  • Molecular Docking Studies :
    • Molecular docking studies have provided insights into the binding interactions of these compounds with PPARγ. The results indicated favorable binding modes, with specific interactions at critical residues within the receptor's ligand-binding domain, enhancing our understanding of how structural modifications can improve efficacy .

Data Table: Summary of Biological Activities

Compound NameBiological TargetEC50_{50} (µM)EffectReference
2-(2-fluorophenoxy)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)acetamidePPARγ4.95Agonist
Similar Compound APPARγ17.75Anti-hyperglycemic
Similar Compound BPPARα/γ21.34Lipid metabolism regulator

Scientific Research Applications

This compound exhibits a range of biological activities, primarily due to its structural features which allow it to interact with various biological targets.

Antimicrobial Activity

Research indicates that derivatives of similar compounds have shown significant antimicrobial properties. For instance, 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives were evaluated for their antitubercular activities against Mycobacterium tuberculosis, demonstrating minimum inhibitory concentrations (MICs) ranging from 4 to 64 μg/mL. The most potent derivative exhibited an MIC of 4 μg/mL against both sensitive and rifampin-resistant strains of M. tuberculosis .

Antitumor Activity

The compound's structure suggests potential antitumor activity. Studies on related compounds have indicated that modifications in the phenyl and other substituents can enhance cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have shown significant growth inhibition in colon cancer cell lines (HT29) and T cell lines (Jurkat), with IC50 values indicating strong cytotoxicity .

Case Study 1: Antimicrobial Evaluation

A study focused on related compounds demonstrated their ability to inhibit biofilm formation in bacterial cultures. The results indicated that specific structural features contributed to enhanced antibacterial activity against Staphylococcus aureus and Staphylococcus epidermidis, with MICs as low as 0.22 μg/mL .

Case Study 2: Cytotoxicity Assays

Research evaluated the cytotoxic effects of similar compounds on Jurkat T cells and HT29 cells. It was found that electron-donating groups significantly enhanced cytotoxicity, suggesting that the fluorophenyl and hydroxyl groups in our compound may similarly influence its antitumor properties .

Activity TypeTarget Pathogen/Cell LineMIC (μg/mL)Notes
AntimicrobialStaphylococcus aureus0.22 - 0.25Synergistic effects noted
AntimicrobialStaphylococcus epidermidis0.22 - 0.25Effective against biofilm
AntitumorHT29 (Colon Cancer)IC50 < 1.98Significant growth inhibition
AntitumorJurkat T CellsIC50 < 1.61Enhanced by electron-donating groups

Comparison with Similar Compounds

Key Compounds Analyzed :

N-Butyl-2-(4-butyryl-2-fluorophenoxy)acetamide (30): Synthesized via bromoacetyl bromide and n-butylamine (82% yield, m.p. 75°C) .

2-(4-Butyryl-2-fluorophenoxy)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide (31): Features a hydroxy-substituted amine side chain (54% yield, m.p. 84°C) .

N-Cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide : Synthesized via a multicomponent reaction (81% yield, m.p. 150–152°C) .

2-(4-Chloro-2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide: Contains a chloro-methylphenoxy group and trifluoromethylphenyl (molecular weight: 343.73 g/mol) .

(R)-N-(4-(4-Amino-2,7-dimethyl-pyrrolo[2,3-d]pyrimidin-5-yl)-3-fluorophenyl)-2-hydroxy-2-(3-(trifluoromethyl)phenyl)acetamide (47): A PERK inhibitor with a pyrrolopyrimidine scaffold .

Pharmacological and Physicochemical Properties

Key Observations :

  • Hydroxy and Trifluoromethyl Groups : Compounds like the target and ’s PERK inhibitors leverage these groups for enhanced solubility, metabolic stability, and target binding .
  • Fluorophenoxy vs. Chlorophenoxy: Substitutions on the phenoxy ring (e.g., fluoro in the target vs. chloro in ) influence electronic properties and receptor affinity .

Data Table: Comparative Analysis

Compound Name Substituents (R) Yield (%) Melting Point (°C) Molecular Weight (g/mol) Notable Activity
Target Compound 2-Fluorophenoxy, 2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl - - ~407.3 (calculated) Under investigation
N-Butyl-2-(4-butyryl-2-fluorophenoxy)acetamide (30) n-Butyl, butyryl 82 75 - Not specified
N-Cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide Cyclohexyl, propylacetamido 81 150–152 334.2 Not specified
2-(4-Chloro-2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide 4-Chloro-2-methylphenoxy - - 343.7 Not specified
PERK Inhibitor 47 Pyrrolopyrimidine, hydroxy, trifluoromethyl - - - Kinase inhibition

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